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Compound of Interest

Compound Name: delta(3)-Cefotiam

CAS No.: 142182-63-6

Cat. No.: B193839

Get Quote

Executive Summary
Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic utilized for its potent

activity against both Gram-positive and Gram-negative bacteria [1]. During the synthesis,

storage, and pharmacokinetic evaluation of Cefotiam, a critical degradation product and

impurity known as

-Cefotiam (CAS: 142182-63-6) can form.

Understanding the precise molecular weight, structural formula, and the chemical causality

behind the formation of this isomer is paramount for pharmaceutical quality control. This

whitepaper provides an authoritative breakdown of the physicochemical properties of

-Cefotiam, resolves a long-standing nomenclature paradox in the literature, and details a self-
validating chromatographic protocol for its isolation.
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To accurately track impurities in drug development, one must first establish absolute structural

clarity. The molecular formula and weight of

-Cefotiam are identical to the active API, as they are structural isomers.

Quantitative Data Summary
Property Value

Chemical Name (IUPAC)

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-

[[1-[2-(dimethylamino)ethyl]tetrazol-5-

yl]sulfanylmethyl]-8-oxo-5-thia-1-

azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

Molecular Formula C₁₈H₂₃N₉O₄S₃

Molecular Weight 525.64 g/mol

Exact Mass 525.1035 Da

CAS Registry Number 142182-63-6

Topological Polar Surface Area (TPSA) 251 Å²

Pharmacological Status Inactive Impurity

Data sourced from the [2].

The Nomenclature Paradox (Expert Insight)
A common point of confusion among drug development professionals is the "

" designation.

Traditional Cephem Numbering: In standard cephalosporin nomenclature, the sulfur atom is

position 1, and the nitrogen is position 5. The double bond in the active drug is located

between C3 and C4, making it a

-cephem.

Systematic IUPAC Numbering: IUPAC names the core as a 5-thia-1-azabicyclo[4.2.0]octane

ring, starting numbering at the bridgehead nitrogen. In this system, the active
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-cephem double bond is between C2 and C3 (oct-2-ene) [3].

When the double bond migrates to the inactive

-cephem position (between C2 and C3 in traditional numbering), it corresponds to a double
bond between C3 and C4 in the bicyclo system (oct-3-ene). Therefore, the impurity cataloged
as

-Cefotiam is actually the

-cephem isomer. The "3" derives from IUPAC bicyclo numbering, not traditional cephem
numbering.

Mechanisms of Isomerization
The causality behind the formation of

-Cefotiam lies in the thermodynamic instability of the

-lactam ring. The active

-cephem isomer contains significant ring strain. Under mildly basic conditions (or prolonged
exposure to aqueous environments), the C2 protons become relatively acidic.

Deprotonation at C2 yields a resonance-stabilized intermediate. Subsequent reprotonation at

the C4 position shifts the double bond, yielding the

-cephem isomer (

-Cefotiam). This shift completely abolishes the drug's antimicrobial efficacy, as the altered
geometry prevents the

-lactam ring from effectively acylating Penicillin-Binding Proteins (PBPs).
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Fig 1: Base-catalyzed isomerization pathway from active Cefotiam to the delta(3)-Cefotiam
impurity.

Analytical Methodology: Chromatographic
Separation
To monitor the integrity of Cefotiam during pharmacokinetic studies, scientists must separate

the active API from the

-Cefotiam impurity. Traditional manual liquid-liquid extraction often induces ex vivo
isomerization due to pH shifts. To circumvent this, we employ an automated column-switching
HPLC method [4].

Step-by-Step Protocol: Automated Column-Switching
RP-HPLC
1. Sample Preparation (Mild Conditions)

Action: Dilute 100 µL of human plasma with 400 µL of 0.05 M phosphate buffer (pH 7.7).

Causality: Maintaining pH 7.7 ensures the carboxylic acid moieties are consistently ionized

for predictable retention, while avoiding the highly alkaline conditions that trigger artifactual

isomerization. Direct dilution eliminates the need for harsh organic deproteinization.

2. Online Enrichment (Pretreatment)

Action: Inject the diluted sample onto a short C18 pretreatment column. Flush with 0.05 M

phosphate buffer (pH 7.7) at 1.0 mL/min for 2 minutes.

Causality: This acts as an online Solid-Phase Extraction (SPE). The hydrophobic Cefotiam

isomers are retained on the C18 phase, while hydrophilic endogenous plasma proteins and

salts lack affinity and are flushed directly to waste, preventing analytical column fouling.

3. Column Switching and Back-Flushing

Action: Activate the 6-port switching valve to back-flush the trapped analytes onto the main

C18 analytical column using a mobile phase of 0.05 M phosphate buffer (pH 7.7) /
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Acetonitrile (88:12, v/v).

Causality: Back-flushing is critical. Analytes trapped at the head of the precolumn are swept

off in the reverse direction, ensuring they enter the analytical column as a tight, concentrated

band. This minimizes band broadening and maximizes theoretical plates.

4. Detection and Quantification

Action: Monitor the eluent via UV absorbance at 254 nm.

Causality: Both isomers possess highly conjugated

-systems (the aminothiazole ring, tetrazole ring, and the migrating cephem double bond) that
exhibit strong chromophoric activity at 254 nm, allowing for a lower limit of detection (LLOD)
of ~10 ng/mL.

Self-Validation System
To ensure this protocol is self-validating, the following system suitability checks must be

integrated into the workflow:

Resolution Check: The chromatographic resolution (

) between Cefotiam and

-Cefotiam must be

. If

, the acetonitrile ratio in the mobile phase must be decreased.

Recovery Verification: Pre-extraction plasma samples spiked with a known 50 ng/mL

standard of

-Cefotiam must yield a quantitative recovery of >95%, verifying that no analyte breakthrough
occurs during the precolumn wash phase.
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Fig 2: Column-switching HPLC workflow for the simultaneous determination of Cefotiam

isomers.

Conclusion
The rigorous monitoring of

-Cefotiam (MW: 525.64 g/mol , Formula: C₁₈H₂₃N₉O₄S₃) is a non-negotiable aspect of
cephalosporin drug development. By understanding the IUPAC nomenclature nuances that
distinguish the active API from its inactive isomer, and by implementing causality-driven, self-
validating analytical frameworks like column-switching HPLC, researchers can ensure absolute
data integrity in pharmacokinetic and stability assays.

References
PubChem - delta(3)-Cefotiam | C18H23N9O4S3 | CID 132416 URL:[Link]

PubChem - Cefotiam | C18H23N9O4S3 | CID 43708 URL:[Link]

PubMed (Journal of Chromatography B) - Automated high-performance liquid

chromatographic method for the simultaneous determination of cefotiam and delta 3-

cefotiam in human plasma using column switching URL:[Link]

To cite this document: BenchChem. [Comprehensive Technical Guide on the Molecular
Properties and Analytical Resolution of -Cefotiam]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b193839/docs#comprehensive-technical-
guide-on-the-molecular-properties-and-analytical-resolution-of-cefotiam]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b193839/docs?utm_src=pdf-body-img#comprehensive-technical-guide-on-the-molecular-properties-and-analytical-resolution-of-cefotiam
https://www.benchchem.com/product/b193839/docs?utm_src=pdf-body#comprehensive-technical-guide-on-the-molecular-properties-and-analytical-resolution-of-cefotiam
https://pubchem.ncbi.nlm.nih.gov/compound/132416
https://pubchem.ncbi.nlm.nih.gov/compound/43708
https://pubmed.ncbi.nlm.nih.gov/?term=determination+of+cefotiam+and+delta+3-cefotiam+in+human+plasma+using+column+switching
https://www.benchchem.com/product/b193839/docs#comprehensive-technical-guide-on-the-molecular-properties-and-analytical-resolution-of-cefotiam
https://www.benchchem.com/product/b193839/docs#comprehensive-technical-guide-on-the-molecular-properties-and-analytical-resolution-of-cefotiam
https://www.benchchem.com/product/b193839/docs#comprehensive-technical-guide-on-the-molecular-properties-and-analytical-resolution-of-cefotiam
https://www.benchchem.com/product/b193839/docs#comprehensive-technical-guide-on-the-molecular-properties-and-analytical-resolution-of-cefotiam
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193839?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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